molecular formula C6H11N5O B3385298 Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- CAS No. 62400-57-1

Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-

Cat. No. B3385298
CAS RN: 62400-57-1
M. Wt: 169.19 g/mol
InChI Key: MJNGPLNGGSOMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-” is a chemical compound. It has a molecular formula of C7H12N6OS . The compound belongs to the class of organic compounds known as primary carboxylic acid amides .


Molecular Structure Analysis

The molecular structure of “Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

Mode of Action

The mode of action of “2-methyl-N-(2-methyltetrazol-5-yl)propanamide” is also not clearly established. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The biochemical pathways affected by “2-methyl-N-(2-methyltetrazol-5-yl)propanamide” are not well-documented. It is likely that the compound influences several pathways, given its complex structure and potential for diverse interactions. The downstream effects of these pathway alterations remain to be determined .

Result of Action

It is hypothesized that the compound may have potential therapeutic effects, but these effects need to be confirmed through rigorous scientific research .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “2-methyl-N-(2-methyltetrazol-5-yl)propanamide” is an area of ongoing research. Factors such as pH, temperature, and the presence of other molecules can significantly impact the compound’s activity .

properties

IUPAC Name

2-methyl-N-(2-methyltetrazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-4(2)5(12)7-6-8-10-11(3)9-6/h4H,1-3H3,(H,7,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNGPLNGGSOMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349802
Record name Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62400-57-1
Record name Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 3
Reactant of Route 3
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 4
Reactant of Route 4
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 5
Reactant of Route 5
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-
Reactant of Route 6
Reactant of Route 6
Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.